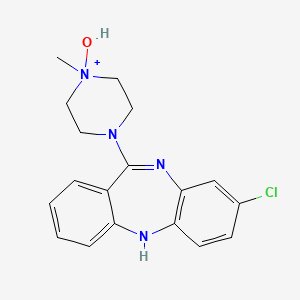

N-oxideclozapine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-oxideclozapine, also known as clozapine N-oxide, is a synthetic compound primarily used in biomedical research. It is a derivative of clozapine, an atypical antipsychotic drug. This compound is mainly utilized as a ligand to activate designer receptors exclusively activated by designer drugs (DREADDs), which are engineered receptors used to study cellular and molecular processes in neuroscience .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-oxideclozapine involves the oxidation of clozapine. The process typically uses oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to introduce the N-oxide functional group into the clozapine molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound. The reaction conditions are optimized to maximize yield and minimize impurities.

Analyse Des Réactions Chimiques

Types of Reactions

N-oxideclozapine undergoes several types of chemical reactions, including:

Oxidation: The primary reaction for its synthesis.

Reduction: Can be reduced back to clozapine under specific conditions.

Substitution: Involves the replacement of functional groups in the molecule.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, dichloromethane.

Major Products

Oxidation: Produces this compound.

Reduction: Reverts to clozapine.

Substitution: Produces various derivatives depending on the substituents introduced.

Applications De Recherche Scientifique

N-oxideclozapine is extensively used in scientific research, particularly in the field of neuroscience. Its primary application is in chemogenetics, where it serves as a ligand for DREADDs. This allows researchers to selectively activate or inhibit specific neuronal populations to study their functions and interactions .

In addition to neuroscience, this compound is used in:

Pharmacological Studies: To investigate the pharmacokinetics and pharmacodynamics of clozapine and its metabolites.

Behavioral Research: To study the effects of neuronal activation on behavior.

Drug Development: As a tool to develop and test new therapeutic agents targeting specific receptors.

Mécanisme D'action

N-oxideclozapine exerts its effects by binding to DREADDs, which are modified G protein-coupled receptors. Upon binding, it activates these receptors, leading to the initiation of intracellular signaling pathways. This activation can result in various cellular responses, depending on the type of DREADD and the signaling pathway involved .

Comparaison Avec Des Composés Similaires

N-oxideclozapine is unique in its ability to selectively activate DREADDs without significant off-target effects. there are other compounds with similar applications, including:

Compound 21 (C21): Another DREADD agonist with higher affinity and faster kinetics.

Deschloroclozapine (DCZ): A derivative with improved inert character and faster kinetics

These compounds offer alternatives with different pharmacokinetic profiles and may be preferred in specific experimental setups.

Propriétés

Formule moléculaire |

C18H20ClN4O+ |

|---|---|

Poids moléculaire |

343.8 g/mol |

Nom IUPAC |

3-chloro-6-(4-hydroxy-4-methylpiperazin-4-ium-1-yl)-11H-benzo[b][1,4]benzodiazepine |

InChI |

InChI=1S/C18H20ClN4O/c1-23(24)10-8-22(9-11-23)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18/h2-7,12,20,24H,8-11H2,1H3/q+1 |

Clé InChI |

GAJYCGWBHYOPMT-UHFFFAOYSA-N |

SMILES canonique |

C[N+]1(CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[Hydroxy(phenyl)methyl]-2-methyldodec-5-en-3-one](/img/structure/B12520034.png)

![[1-(2,3-Dichlorobenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]acetic acid](/img/structure/B12520044.png)

![1H-Indole-3-tetradecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12520067.png)

![Ethanone, 1-[2-(methylseleno)-3-phenyl-2-cyclobuten-1-yl]-](/img/structure/B12520074.png)

![3-(4-Ethoxyphenyl)-6-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12520091.png)

![6-[3-(Dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide;hydrochloride](/img/structure/B12520117.png)